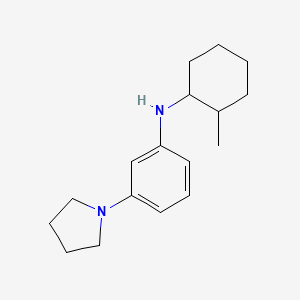
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is a chemical compound that belongs to the class of arylcyclohexylamines. It is commonly referred to as 'methoxetamine' or 'MXE'. This compound has gained attention in the scientific community due to its potential use in research and medicinal applications.
Wissenschaftliche Forschungsanwendungen
Electroluminescence and Photophysics
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline derivatives and related compounds are extensively studied for their photophysical properties and potential applications in electroluminescent devices. Compounds like N,N-Di(6-phenylpyridin-2-yl)aniline undergo cyclometalation to produce platinum complexes exhibiting structured emission spectra and long lifetimes, indicating potential uses in organic light-emitting diode (OLED) technology (Vezzu et al., 2010).
Synthetic Chemistry and Drug Development
The synthesis and reactivity of pyrrolidines, including derivatives of N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, are of significant interest in organic chemistry. Pyrrolidines show diverse biological effects and are used in medicine and industry, for example, as dyes or agrochemical substances. The study of their chemistry is crucial for advancing fields such as drug discovery and material science (Żmigrodzka et al., 2022).
Crystallography and Material Science
The crystal structure of compounds related to N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveals intricate molecular conformations and intermolecular interactions. These studies are pivotal for understanding the material properties and designing new materials with specific characteristics (Krishnan et al., 2021).
Antimicrobial and Antifungal Research
Monoterpene derivatives, closely related to pyrrolidine structures, exhibit significant biological activities, including antimicrobial and antifungal properties. Studies on such compounds help in the development of new pharmaceuticals to combat resistant strains of bacteria and fungi (Masila et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-14-7-2-3-10-17(14)18-15-8-6-9-16(13-15)19-11-4-5-12-19/h6,8-9,13-14,17-18H,2-5,7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMPJBWEKWGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)
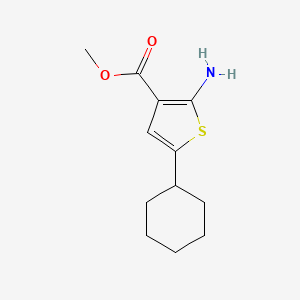
![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)
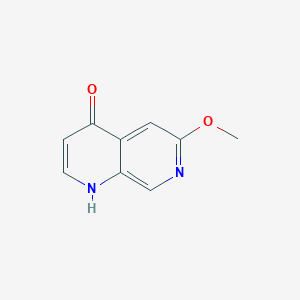
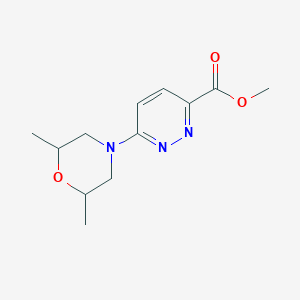
![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)
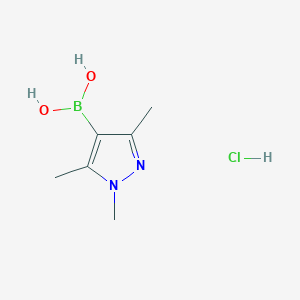
![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)
